molecular formula C7H6N4 B044371 3-(1H-1,2,3-Triazol-1-yl)pyridine CAS No. 118078-93-6

3-(1H-1,2,3-Triazol-1-yl)pyridine

Cat. No. B044371
M. Wt: 146.15 g/mol
InChI Key: WIMCHGXHLGATQM-UHFFFAOYSA-N
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Description

“3-(1H-1,2,3-Triazol-1-yl)pyridine” is a chemical compound with the molecular formula C7H6N4 . It is a selective SIRT3 inhibitor, which means it selectively inhibits the activity of Sirtuin 3 (SIRT3), a protein that plays a role in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .


Synthesis Analysis

The synthesis of “3-(1H-1,2,3-Triazol-1-yl)pyridine” involves several steps. A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “3-(1H-1,2,3-Triazol-1-yl)pyridine” is complex and involves coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand . The structure of these compounds was a 2D (2,3,4)-connected framework with (8 3) 2 (8 5 ·12) 2 (8) 3 topology .


Chemical Reactions Analysis

The chemical reactions involving “3-(1H-1,2,3-Triazol-1-yl)pyridine” are complex and involve coordination with metal ions . The self-assembly behavior of these compounds was significantly influenced by the complexation of the end groups with the metal ions .

Scientific Research Applications

  • It is used in the synthesis and characterization of novel gold(III) complexes with polydentate N-donor ligands, which are based on the pyridine and triazole heterocycles (Bortoluzzi et al., 2013).

  • This compound is useful in synthesizing 3-(pyridin-2-yl)-1,2,4-triazole derivatives and analyzing their structures (Lin Bi-hui, 2010).

  • It serves as an attractive building block for coordination-driven self-assembly, applicable in areas such as chirality, magnetism, and system selection (Wu et al., 2015).

  • 3-(1H-1,2,3-Triazol-1-yl)pyridine is used as a supporting ligand in photoluminescent [CunIn] clusters of different sizes (Bai et al., 2015).

  • Novel Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes with 2-(1H-1,2,4-Triazol-3-yl)pyridine are highly luminescent and could be used in optical devices as photonic conversion media (Stan et al., 2015).

  • The synthesized 2-(1H-[1,2,3]triazol-4-yl)pyridine ligands with donor or acceptor capability can determine the quantum yield of ruthenium(II) complexes, leading to room temperature emission (Happ et al., 2010).

  • New functional macromolecules with potential applications as sensing and magnetic/emissive materials can be accessed by integrating this compound in polymers (Meudtner & Hecht, 2008).

  • The ligand 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine forms discrete silver(I) complexes and heterometallic linear coordination polymers with iron(II) ions (Ross et al., 2017).

  • Some 1H-1,2,4-triazole derivatives containing pyridine exhibited antifungal and plant growth regulatory activities (Liu et al., 2007).

  • The synthesis of 3-(1H-1,2,3-triazol-1-yl)-2-(arylselanyl)pyridines by copper-catalyzed azide-alkyne cycloaddition reactions has scientific research applications (Schumacher et al., 2015).

Future Directions

The future directions for research on “3-(1H-1,2,3-Triazol-1-yl)pyridine” could involve further exploration of its potential applications in various fields. Its role as a selective SIRT3 inhibitor suggests potential applications in the study of cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .

properties

IUPAC Name

3-(triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMCHGXHLGATQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,3-Triazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kushwaha, M Vashist, M Chand… - Journal of Heterocyclic …, 2016 - Wiley Online Library
An efficient one‐pot synthesis of 1,2,3‐triazoles via the three‐component coupling reaction between propargyl bromide, secondary amines, and 3‐azidopyridine in the presence of CuI …
Number of citations: 2 onlinelibrary.wiley.com
U Galli, O Mesenzani, C Coppo, G Sorba… - European journal of …, 2012 - Elsevier
As part of an effort to identify novel selective modulators of sirtuins, we synthesized and tested several isosteres and constrained analogues of nicotinamide. Biological data suggest that …
Number of citations: 52 www.sciencedirect.com

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